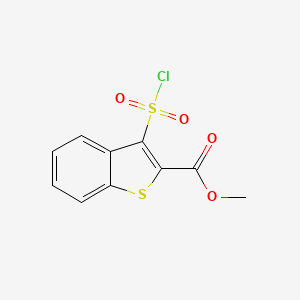

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4S2/c1-15-10(12)8-9(17(11,13)14)6-4-2-3-5-7(6)16-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSSTGLPSBEKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Chlorination

The carboxylic acid undergoes sulfonation using chlorosulfonic acid at 0–5°C, forming the sulfonic acid intermediate. Subsequent treatment with thionyl chloride (SOCl₂) at reflux (70°C) for 1 hour converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions:

- Sulfonation: 0–5°C, 2 hours, chlorosulfonic acid (2.5 equiv).

- Chlorination: Reflux in SOCl₂ (neat), 1 hour.

Esterification with Methanol

The sulfonyl chloride intermediate is dissolved in anhydrous methanol, stirring at room temperature for 1 hour. The solvent is removed in vacuo to yield the methyl ester.

Key Data:

Palladium-Catalyzed Carbonylation and Cyclization

Inspired by the synthesis of benzothiophene-3-carboxylates, this route employs PdI₂/KI catalysis under CO pressure to construct the benzothiophene ring while introducing the ester group.

Substrate Preparation

2-(Methylthio)phenylacetylene derivatives serve as starting materials. The methylthio group facilitates intramolecular cyclization during carbonylation.

Catalytic Alkoxycarbonylation

Reaction conditions:

- Catalyst: PdI₂ (5 mol%), KI (5 equiv).

- Solvent: Methanol or ionic liquids (e.g., BmimBF₄).

- Pressure: 40 atm (CO:air = 4:1).

- Temperature: 80–100°C, 24–36 hours.

Mechanism:

- Cyclization: Intramolecular S-5-endo-dig attack forms the benzothiophene core.

- S-Demethylation: KI promotes cleavage of the methylthio group.

- Alkoxycarbonylation: CO inserts into the Pd–C bond, followed by methanol quenching to form the ester.

Key Data:

- Yield: 68–81% in ionic liquids (recycled 5× without loss).

- Scope: Tolerates electron-donating and -withdrawing substituents on the phenyl ring.

Aryne-Mediated Benzothiophene Assembly

This one-step method, adapted from aryne chemistry, constructs the benzothiophene skeleton de novo while introducing substituents.

Aryne Generation and Trapping

o-Silylaryl triflates (e.g., 1a) react with CsF in acetonitrile to generate arynes. Alkynyl sulfides (e.g., 2a) trap the aryne, forming the benzothiophene via C–S and C–C bond formation.

Reaction Conditions:

- Aryne precursor: 1.2–3.0 equiv.

- Base: CsF (3.0 equiv).

- Solvent: Acetonitrile, 80°C, 12–24 hours.

Post-Functionalization

The intermediate 3-substituted benzothiophene undergoes chlorosulfonation (ClSO₃H, 0°C) and esterification (SOCl₂/MeOH) to install the final groups.

Key Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sequential Functionalization | Simple reagents, scalable | Multiple steps, SOCl₂ handling | 60–70% |

| Palladium Catalysis | One-pot, recyclable catalyst | High-pressure equipment required | 68–81% |

| Aryne Cyclization | Rapid ring construction, modular substituents | Sensitive to steric/electronic effects | 52–75% |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.

Reduction Reactions: The compound can be reduced to form thiol derivatives.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., ethylamine) and alcohols (e.g., methanol). These reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents such as tin(II) chloride or sodium borohydride are used under mild conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Thiols: Formed from reduction reactions.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate has been explored through various methodologies, often involving the reaction of benzothiophene derivatives with chlorosulfonic acid or sulfur trioxide. These reactions yield sulfonyl chlorides that can be further transformed into other functionalized compounds, expanding their utility in organic synthesis.

Medicinal Chemistry

This compound is being investigated for its potential pharmacological properties, particularly in the development of novel therapeutic agents.

- Cholinesterase Inhibition : Compounds with similar structures have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The IC₅₀ values for related compounds range from 20.8 to 121.7 µM, indicating significant potential for cognitive enhancement or neuroprotection.

- Antitumor Activity : Derivatives of benzothiophene have shown cytotoxic effects on various cancer cell lines. For example, studies have reported that certain analogs inhibit cell proliferation in breast cancer and leukemia models, demonstrating the compound's potential as an anticancer agent.

Material Science

The compound's unique chemical structure allows it to be used as a precursor for synthesizing advanced materials.

- Polymer Chemistry : this compound can be utilized to create sulfonated polymers, which exhibit enhanced thermal stability and mechanical properties. These materials are suitable for applications in fuel cells and batteries.

The following table summarizes key findings from studies investigating the biological activity of this compound and its derivatives:

| Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 20.8 - 121.7 | |

| Cytotoxicity (Cancer Cells) | Varies by Cell Line | |

| Anti-inflammatory | Not quantified |

Case Study 1: Cholinesterase Inhibition

In a study evaluating the cholinesterase inhibitory activity of various benzothiophene derivatives, this compound was tested alongside other analogs. The results indicated that it exhibited competitive inhibition against AChE with an IC₅₀ comparable to established inhibitors such as galantamine.

Case Study 2: Antitumor Activity

A series of experiments were conducted on the cytotoxic effects of benzothiophene derivatives in human breast cancer cell lines. This compound was found to significantly reduce cell viability at concentrations above 50 µM after 24 hours of exposure.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiophene ring structure may also interact with specific receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate with structurally analogous benzothiophene derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Physicochemical Properties

Reactivity and Functional Group Influence

- Chlorosulfonyl Group (-SO₂Cl) : This group confers high electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. For example, treatment with morpholine in DMF yields sulfonamide derivatives .

- Amino Substituents (-NHAr): Compounds like Methyl 3-[(4-nitrophenyl)amino]-1-benzothiophene-2-carboxylate exhibit reduced electrophilicity but enhanced hydrogen-bonding capacity, influencing solubility and crystallinity .

- Halogenated Derivatives (e.g., -Cl) : Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate shows reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the C–Cl bond’s polarization .

Structural and Analytical Insights

- Spectroscopy : $^{19}\text{F}$-NMR is critical for characterizing fluorinated analogs (e.g., compound 3c), confirming regioselectivity in substitution reactions .

Challenges and Limitations

Biological Activity

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

This compound can be synthesized through a series of reactions involving benzothiophene derivatives and chlorosulfonic acid. The synthesis typically begins with the formation of a benzothiophene core, followed by chlorosulfonation to introduce the chlorosulfonyl group, which is crucial for its biological activity. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiophene derivatives possess low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values for certain derivatives range from 16 µg/mL to 64 µg/mL, suggesting that this compound may also demonstrate comparable efficacy .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 3-Chlorobenzo[b]thiophenes | 16 | Staphylococcus aureus |

| 3-Halobenzo[b]thiophenes | 64 | E. coli |

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit anticancer properties, particularly against non-small cell lung cancer (NSCLC). For example, one study reported an IC50 value of 6.06 μM for a related compound in inducing apoptosis in cancer cells . This suggests that this compound may have potential as an anticancer agent.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that structural analogs can trigger apoptotic pathways in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiophene derivatives against clinical strains of bacteria. The results indicated significant bactericidal activity, supporting further investigation into the chlorosulfonyl derivatives' potential as therapeutic agents .

- Cancer Cell Studies : In another study focusing on NSCLC, researchers treated H460 cells with related compounds and observed a marked increase in apoptosis markers, suggesting that these compounds could be developed into effective anticancer therapies .

Q & A

Q. What are the common synthetic routes for Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate?

The compound is synthesized via palladium-catalyzed desulfitative cross-coupling reactions. For example, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate reacts with aryl halides in the presence of a palladium catalyst and ligands to form derivatives. Key parameters include optimizing catalyst loading (e.g., Pd(OAc)₂), ligand choice (e.g., XPhos), and reaction temperature (typically 80–100°C) to achieve yields >80% . Sulfamoylation steps, as seen in structurally similar benzothiophene derivatives, often involve introducing sulfonamide groups via chlorosulfonyl intermediates under anhydrous conditions .

Q. What spectroscopic methods are used to characterize this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and purity. For example, in related compounds, aromatic protons appear as distinct multiplets (δ 7.15–7.63 ppm), while ester methyl groups resonate as singlets (δ 3.74 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight via molecular ion peaks (e.g., m/z 393.45 for C₁₈H₁₆FNO₄S₂ derivatives) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is employed, with data refinement using SHELXL. For example, SHELX software is used to solve and refine structures, leveraging intensity data and least-squares minimization. ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry .

Q. What are the solubility and stability considerations for this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions due to the sulfonyl chloride group. Storage under inert atmospheres (N₂/Ar) at –20°C is recommended to prevent decomposition .

Q. How does the benzothiophene core influence reactivity?

The fused benzene-thiophene system enhances π-conjugation, stabilizing intermediates in electrophilic substitution reactions. The electron-withdrawing chlorosulfonyl group directs further functionalization to the 3-position, as seen in Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for higher yields?

Systematic screening of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., XPhos vs. SPhos), and solvents (DMF vs. THF) is critical. For instance, ligand-free conditions in DMF at 100°C improved yields in arylations of indole derivatives . Kinetic studies using in situ FTIR or HPLC can monitor reaction progress and identify side products.

Q. How do substituents on the benzothiophene core affect biological activity?

Comparative studies of derivatives (e.g., 4-fluoro vs. 3-ethylphenyl sulfamoyl groups) reveal that electron-withdrawing substituents enhance binding to biological targets (e.g., kinase inhibitors). For example, fluorination at the 4-position increases metabolic stability, while sulfamoyl groups improve solubility and target affinity .

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or bond lengths can arise from twinning or disordered solvent. Using SHELXL’s TWIN/BASF commands or integrating PLATON’s SQUEEZE function to model disorder improves R-factors. Cross-validation with Hirshfeld surface analysis (CrystalExplorer) ensures data consistency .

Q. How can computational methods predict reaction pathways for derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, Fukui indices identify nucleophilic/electrophilic sites on the benzothiophene core, guiding regioselective functionalization .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Batch reproducibility requires optimizing stoichiometry (e.g., 1.2 eq. of aryl halide) and purification methods (e.g., column chromatography vs. recrystallization). Continuous flow reactors reduce side reactions in sulfonylation steps, while DoE (Design of Experiments) identifies critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.